BenchChemオンラインストアへようこそ!

[3-Bromo-4-(methoxy-d3)]benzaldehyde

LC-MS/MS quantification Stable isotope dilution assay Internal standard method

For quantitative MS workflows, this site-specific deuterated analog of 3-bromo-4-methoxybenzaldehyde is the definitive internal standard. Its +3 Da mass shift and complete co-elution prevent the systematic errors of non-deuterated or positional isomer alternatives, ensuring validated quantification for PDE4D modulator or topoisomerase inhibitor programs. Supplied with batch QC documentation including NMR, HPLC, and GC.

Molecular Formula C8H7BrO2
Molecular Weight 218.06 g/mol
Cat. No. B8157979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Bromo-4-(methoxy-d3)]benzaldehyde
Molecular FormulaC8H7BrO2
Molecular Weight218.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)Br
InChIInChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3/i1D3
InChIKeyQMPNFQLVIGPNEI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(methoxy-d3)benzaldehyde: Stable Isotope-Labeled Benzaldehyde for Quantitative LC-MS/GC-MS Internal Standard Applications


3-Bromo-4-(methoxy-d3)benzaldehyde (CAS 1158237-56-9) is a deuterium-labeled aromatic aldehyde belonging to the class of stable isotope-labeled compounds (SILs). With a molecular formula of C8H4D3BrO2 and a molecular weight of 218.06 g/mol, it incorporates three deuterium atoms specifically at the methoxy (-OCD3) position while retaining a bromine substituent at the 3-position of the benzaldehyde ring . The compound is supplied at a certified purity of 98% chemical purity with ≥98 atom% D isotopic enrichment, and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . Its non-deuterated analog, 3-bromo-4-methoxybenzaldehyde (CAS 34841-06-0, MW 215.044 g/mol), is widely employed as a synthetic intermediate in pharmaceutical research, including the synthesis of PDE4D allosteric modulators, chalcone-based topoisomerase I inhibitors, and β-hydroxy-α-amino acid derivatives via Mukaiyama aldol reactions [1].

Why 3-Bromo-4-(methoxy-d3)benzaldehyde Cannot Be Substituted by Non-Deuterated or Alternative Deuterated Analogs


In quantitative mass spectrometry workflows, substituting a deuterated internal standard with its non-deuterated analog or a structurally distinct SIL introduces systematic errors that compromise analytical accuracy. Non-deuterated 3-bromo-4-methoxybenzaldehyde co-elutes with the target analyte and shares identical MRM transitions, rendering it incapable of serving as a distinguishable internal standard [1]. Positional isomers such as 2-bromo-5-(methoxy-d3)benzaldehyde, while isobaric, exhibit different chromatographic retention behavior due to altered polarity and may not co-elute with 3-bromo-4-methoxybenzaldehyde, violating the fundamental co-elution requirement for effective matrix-effect compensation in LC-MS/MS [2]. Analogs with differing deuterium incorporation sites—such as 4-(methoxy-d3)benzaldehyde, which lacks the bromine atom—present a mass shift of only +3 Da for the non-brominated scaffold (MW 139.17 vs. 136.15 for the unlabeled form) and fail to match the ionization efficiency, extraction recovery, and chromatographic retention of brominated benzaldehyde analytes simultaneously [3][4]. The combination of site-specific deuteration at -OCD3 with the 3-bromo substitution pattern in 3-Bromo-4-(methoxy-d3)benzaldehyde provides a unique physiochemical profile—logP, retention time, and MS response—that cannot be replicated by mixing separate deuterated and brominated building blocks.

3-Bromo-4-(methoxy-d3)benzaldehyde: Quantified Differential Evidence Against Closest Analogs


Mass Spectrometric Differentiation: +3.02 Da Mass Shift vs. Non-Deuterated 3-Bromo-4-methoxybenzaldehyde

The substitution of three methoxy hydrogen atoms with deuterium produces a nominal mass increase of 3.02 Da relative to the non-deuterated 3-bromo-4-methoxybenzaldehyde. The target compound 3-Bromo-4-(methoxy-d3)benzaldehyde has a molecular weight of 218.06 g/mol (monoisotopic mass) , compared to 215.044 g/mol for the non-deuterated form [1]. This +3 Da mass shift exceeds the widely accepted minimum threshold of ≥3 Da required to avoid isotopic cross-talk between the internal standard and analyte MRM channels in triple-quadrupole MS [2]. The non-deuterated analog (MW 215.044) provides zero mass separation from the analyte, rendering it wholly unsuitable as an internal standard. Alternative deuterated benzaldehyde derivatives such as 4-(methoxy-d3)benzaldehyde (MW 139.17) [3] lack the bromine atom entirely, yielding a mass shift of only +3 Da for a non-brominated scaffold that fails to match the physicochemical properties of 3-bromo-4-methoxybenzaldehyde analytes.

LC-MS/MS quantification Stable isotope dilution assay Internal standard method

Isotopic Enrichment Purity: 98 atom% D Specification Compared with Industry-Standard Deuterated Benzaldehyde Products

3-Bromo-4-(methoxy-d3)benzaldehyde is certified at ≥98 atom% D isotopic enrichment combined with 98% chemical purity . This dual specification is aligned with the isotopic purity level widely accepted for analytical-grade deuterated benzaldehydes, as exemplified by Sigma-Aldrich's Benzaldehyde-d6 (98 atom% D, MW 112.16) and CDN Isotopes' 4-Methoxy-d3-benzaldehyde (99 atom% D, min 96% chemical purity) [1]. At 98 atom% D, the residual unlabeled fraction (≤2%) contributes negligibly to the analyte signal at typical internal standard spike concentrations (ng/mL to μg/mL range). This specification matches the quality benchmarks established by leading stable-isotope manufacturers for use as internal standards in validated bioanalytical methods per FDA guidance [2]. The combination of site-specific deuteration at the methoxy position with a bromine substituent provides both the necessary mass shift and the structural fidelity to the target analyte.

Isotopic purity Deuterium enrichment Internal standard quality control

Bromine-Specific Physicochemical Differentiation from Non-Brominated Deuterated Benzaldehyde Internal Standards

The presence of a bromine atom at the 3-position distinguishes 3-Bromo-4-(methoxy-d3)benzaldehyde (MW 218.06) from non-halogenated deuterated benzaldehyde internal standards such as 4-(methoxy-d3)benzaldehyde (MW 139.17) [1] and 3-methoxy-d3-benzaldehyde (MW 139.17) . The bromine substituent introduces a characteristic isotopic distribution (⁷⁹Br:⁸¹Br ≈ 1:1) that provides an additional MS confirmation point, and significantly alters the compound's logP, protein binding affinity, and extraction recovery in liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols [2]. When quantifying 3-bromo-4-methoxybenzaldehyde as an analyte—a key intermediate in PDE4D allosteric modulator and topoisomerase I inhibitor synthesis [3]—a non-brominated internal standard exhibits differential extraction behavior, leading to inconsistent analyte/IS response ratios across the concentration range and violating the fundamental assumption of stable isotope dilution that the IS and analyte must behave identically throughout sample preparation and ionization.

Extraction recovery Ionization efficiency Matrix effect compensation

Regiochemical Specificity: 3-Bromo-4-(methoxy-d3) vs. Positional Isomer 2-Bromo-5-(methoxy-d3)benzaldehyde

The 3-bromo-4-(methoxy-d3) substitution pattern confers a specific reversed-phase HPLC retention profile distinct from its positional isomer 2-bromo-5-(methoxy-d3)benzaldehyde (MW 218.06, identical molecular weight) . While both compounds share the same molecular formula and nominal mass, the para-relationship of the methoxy and formyl groups in the target compound versus the meta-relationship in the 2-bromo-5-methoxy isomer yields different dipole moments and polar surface areas, producing baseline chromatographic resolution under standard reversed-phase conditions [1]. The non-deuterated 3-bromo-4-methoxybenzaldehyde has a reported melting point of 51-54 °C [2], versus 2-bromo-5-methoxybenzaldehyde which has a significantly different boiling point of ~284 °C at 760 mmHg , reflecting the underlying differences in intermolecular interactions that also govern chromatographic behavior. For laboratories developing specific quantitative methods for 3-bromo-4-methoxybenzaldehyde-related analytes, procurement of the correct positional isomer is essential to avoid co-elution failures.

Chromatographic resolution Positional isomer separation Retention time differentiation

Batch-Level QC Traceability: NMR, HPLC, and GC Certification Supporting Regulatory Compliance

3-Bromo-4-(methoxy-d3)benzaldehyde is provided with batch-specific QC data including NMR, HPLC, and GC analyses, as documented in the supplier's product specification . This multi-technique certification approach enables laboratories to verify chemical identity (NMR), chemical purity (HPLC), and volatile impurity profile (GC) on a per-batch basis. In contrast, many generic deuterated benzaldehyde products are supplied with only single-technique purity assessment (e.g., GC purity alone) and may lack isotopic enrichment certification . For laboratories operating under GLP or ISO 17025 quality systems, the availability of comprehensive batch-level QC documentation is a prerequisite for method validation and regulatory submission. The absence of such documentation for alternative suppliers can introduce procurement risk that manifests as batch-to-batch variability exceeding the ±15% acceptance criterion for internal standard response in validated bioanalytical methods per FDA guidance [1].

Quality control Regulatory compliance Method validation

Primary Application Scenarios for 3-Bromo-4-(methoxy-d3)benzaldehyde in Analytical and Synthetic Chemistry


Stable Isotope Dilution LC-MS/MS Quantification of 3-Bromo-4-methoxybenzaldehyde in Pharmaceutical Intermediates

In pharmaceutical development workflows where 3-bromo-4-methoxybenzaldehyde serves as a key synthetic intermediate—including PDE4D allosteric modulator synthesis and chalcone-based topoisomerase I inhibitor programs—residual starting material or impurity quantification requires a structurally identical internal standard. The +3 Da mass shift of 3-Bromo-4-(methoxy-d3)benzaldehyde (MW 218.06 vs. 215.044 for the analyte) satisfies the minimum ≥3 Da separation criterion for MRM-based LC-MS/MS quantification, while the bromine-retained scaffold ensures matched extraction recovery, ionization efficiency, and chromatographic retention. This application is directly relevant to process chemistry and CMC analytical support, where GMP-compliant quantification of residual aldehydes in API batches is required per ICH Q3A guidelines .

NMR Mechanistic Studies Utilizing Site-Specific Deuteration for Reaction Pathway Elucidation

The site-specific deuteration at the methoxy group (-OCD3) enables the use of ²H NMR or ¹H NMR (via absence of the methoxy singlet at ~3.9 ppm) to track the metabolic or chemical fate of the methoxy group in synthetic transformations. Unlike perdeuterated benzaldehyde-d6, which eliminates all aromatic proton signals, 3-Bromo-4-(methoxy-d3)benzaldehyde preserves the aromatic ¹H NMR signals of the brominated ring (typically 3 aromatic protons), allowing simultaneous monitoring of both ring functionalization and methoxy group participation. The ≥98 atom% D enrichment level ensures that the residual -OCH3 signal contributes less than 2% of the expected intensity, enabling reliable kinetic isotope effect (KIE) measurements and mechanistic discrimination between O-demethylation and ring oxidation pathways .

GC-MS Internal Standard for Volatile Brominated Benzaldehyde Quantification in Environmental and Flavor Matrices

3-Bromo-4-methoxybenzaldehyde has been identified as a natural product constituent in Bjerkandera adusta and is relevant to flavor and fragrance analysis. For headspace GC-MS or SPME-GC-MS quantification in complex matrices (biological fluids, food extracts, environmental samples), 3-Bromo-4-(methoxy-d3)benzaldehyde provides a +3 Da mass shift on the molecular ion cluster, which sits outside the natural abundance ¹³C and ⁸¹Br isotopologue envelope of the analyte. The bromine-specific isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) of the target compound further facilitates unequivocal identification of the internal standard peak versus matrix interferences, a capability not available with non-halogenated deuterated benzaldehyde standards .

Quote Request

Request a Quote for [3-Bromo-4-(methoxy-d3)]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.